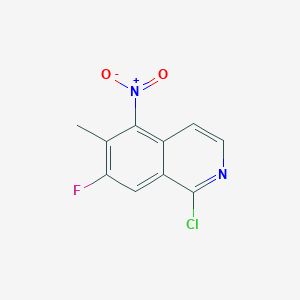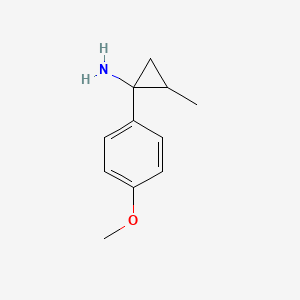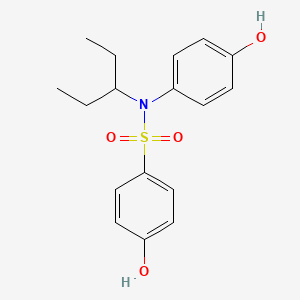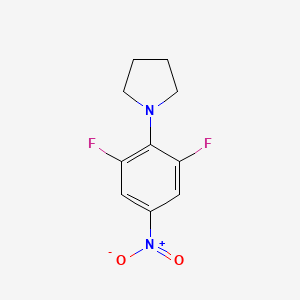
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline is an organic compound with the molecular formula C10H6ClFN2O2 It is a derivative of isoquinoline, characterized by the presence of chlorine, fluorine, methyl, and nitro groups on the isoquinoline ring
Preparation Methods
The synthesis of 1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group onto the isoquinoline ring.
Halogenation: Chlorination and fluorination of the isoquinoline derivative.
Methylation: Introduction of the methyl group.
The reaction conditions often involve the use of strong acids, bases, and halogenating agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism by which 1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can enhance its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline can be compared with other isoquinoline derivatives such as:
1-Chloro-6-methyl-5-nitroisoquinoline: Lacks the fluorine atom, which may affect its reactivity and binding properties.
1-Fluoro-7-chloro-6-methyl-5-nitroisoquinoline: Similar structure but with different positions of halogen atoms, leading to variations in chemical behavior.
1-Chloro-7-fluoro-5-nitroisoquinoline: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1245643-41-7 |
|---|---|
Molecular Formula |
C10H6ClFN2O2 |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline |
InChI |
InChI=1S/C10H6ClFN2O2/c1-5-8(12)4-7-6(9(5)14(15)16)2-3-13-10(7)11/h2-4H,1H3 |
InChI Key |
NXBKLHYHGJJBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)


![Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12634689.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole](/img/structure/B12634698.png)


![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B12634712.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)
![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)


![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
